molecular formula C11H12N2O2 B13915562 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Cat. No.: B13915562
M. Wt: 204.22 g/mol
InChI Key: NUODLRVVAVIPEL-UHFFFAOYSA-N
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Description

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials followed by cyclization reactions. For instance, a typical synthetic route may involve the reaction of 3-ethyl-1,6-naphthyridine with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts to enhance the efficiency and yield of the reaction. Ruthenium catalysts, for example, have been employed in the synthesis of six-membered N-heterocycles, including naphthyridines, due to their high activity and selectivity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of both an ethyl and hydroxymethyl group on the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H12N2O2/c1-2-7-3-8-5-12-9(6-14)4-10(8)13-11(7)15/h3-5,14H,2,6H2,1H3,(H,13,15)

InChI Key

NUODLRVVAVIPEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(N=C2)CO)NC1=O

Origin of Product

United States

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